molecular formula C10H16O4S B044096 Camphorsulfonic acid CAS No. 5872-08-2

Camphorsulfonic acid

Cat. No.: B044096
CAS No.: 5872-08-2
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-N
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Description

Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, is an organosulfur compound. It is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This compound is commercially available and is used in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

Camphorsulfonic acid (CSA) is an organosulfur compound that primarily targets a variety of organic transformations. It is used as a resolving agent for chiral amines and other cations . It can also be used as a dopant to induce chirality in the conduction band of polyaniline .

Mode of Action

The mode of action of CSA involves a series of chemical reactions. Although it is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Biochemical Pathways

CSA can catalyze a variety of organic transformations such as many multi-component reactions, organic named reactions, and the synthesis of various biologically promising heterocyclic compounds . It is also used for the synthesis of quinolines .

Pharmacokinetics

It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This suggests that it may have good bioavailability.

Result of Action

The result of CSA’s action is the production of various organic compounds. For example, it has been used in the synthesis of osanetant and enantiopure devazepide . CSA is also used in some pharmaceutical formulations, where it is referred to as camsilate or camsylate, including trimetaphan camsilate and lanabecestat camsylate .

Action Environment

The action of CSA can be influenced by environmental factors. For instance, it is hygroscopic, meaning it readily absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is soluble in water and a wide variety of organic substances, which means its action can be influenced by the solvent used .

Preparation Methods

Camphorsulfonic acid can be prepared by the sulfonation of camphor with sulfuric acid and acetic anhydride . The reaction involves the following steps:

Comparison with Similar Compounds

Camphorsulfonic acid is unique due to its strong acidity and ability to act as a versatile catalyst. Similar compounds include:

    Methanesulfonic acid: Another strong acid used in similar catalytic applications.

    Toluene-4-sulfonic acid: Used as a catalyst in organic synthesis but has different solubility properties.

    Benzenesulfonic acid: Also used in organic synthesis but has a different molecular structure and reactivity.

This compound stands out due to its specific structure, which allows for unique reactivity and applications in various fields .

Properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863113
Record name DL-10-Camphorsulfonic acid
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name d-Camphorsulfonic acid
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Vapor Pressure

0.00000007 [mmHg]
Record name d-Camphorsulfonic acid
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CAS No.

5872-08-2, 3144-16-9
Record name (±)-Camphorsulfonic acid
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Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-
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Record name DL-10-Camphorsulfonic acid
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Record name 2-oxobornane-10-sulphonic acid
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Record name DL-6-oxobornane-10-sulphonic acid
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Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
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99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
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Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
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20 mg
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chondroitin 4-sulfate
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CSA
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CSA
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sodium borate
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Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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